MS7972 -

MS7972

Catalog Number: EVT-288371
CAS Number:
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MS7972 is CREBBP inhibitor.
Source and Classification

MS7972 was identified through a structure-based drug discovery approach aimed at finding small-molecule inhibitors that could disrupt the association between p53 and CBP. The compound belongs to a broader category of bromodomain inhibitors, which are being explored for their therapeutic potential in various diseases, including cancer. Its classification falls under the category of epigenetic modulators, specifically targeting bromodomain-containing proteins.

Synthesis Analysis

Methods and Technical Details

The synthesis of MS7972 involves several steps that typically include:

  1. Initial Design: The compound was designed using computational methods to optimize binding to the bromodomain.
  2. Chemical Synthesis: The specific synthetic route has not been detailed extensively in available literature, but it generally involves standard organic synthesis techniques such as coupling reactions and functional group modifications.
  3. Purification and Characterization: After synthesis, MS7972 is purified using techniques like column chromatography and characterized by methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

MS7972 has a complex molecular structure characterized by:

  • Core Structure: A tetrahydrocarbazolone backbone that is crucial for its interaction with the bromodomain.
  • Functional Groups: Key functional groups include an acetyl group that mimics acetyl-lysine, enabling it to bind effectively to the bromodomain.
  • 3D Structure: The three-dimensional conformation of MS7972 has been elucidated through X-ray crystallography and NMR studies, revealing how it fits into the acetyl-lysine binding site of CBP's bromodomain.
Chemical Reactions Analysis

Reactions and Technical Details

MS7972 participates in several key interactions:

  • Binding Affinity: It exhibits a dissociation constant (Kd) of approximately 19.8 µM for the CBP bromodomain, indicating its potency as an inhibitor.
  • Mechanistic Insights: Binding studies suggest that MS7972 disrupts the interaction between acetylated p53 and CBP by occupying the hydrophobic pocket where acetyl-lysine typically binds.
Mechanism of Action

Process and Data

The mechanism by which MS7972 exerts its effects involves:

  1. Inhibition of Protein-Protein Interactions: By binding to the bromodomain of CBP, MS7972 prevents the recruitment of p53 to CBP in response to DNA damage.
  2. Impact on Transcriptional Activity: This inhibition leads to decreased transcriptional activation of p53 target genes, such as p21, which are critical for cell cycle regulation and apoptosis.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of MS7972 include:

  • Molecular Weight: Approximately 265 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO), which is common for small-molecule compounds used in biological assays.

Chemical properties include:

  • Stability: MS7972 is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: The compound's reactivity is primarily governed by its functional groups, which can participate in hydrogen bonding and hydrophobic interactions with target proteins.
Applications

Scientific Uses

MS7972 has significant potential applications in:

  • Cancer Research: As a tool compound, it helps elucidate the role of p53 in cancer biology by modulating its interactions with coactivators like CBP.
  • Drug Development: The insights gained from studying MS7972 can inform the development of more selective bromodomain inhibitors for therapeutic use against various cancers where p53 activity is compromised.
  • Epigenetic Studies: It serves as a valuable probe in understanding the dynamics of lysine acetylation in gene regulation.
Introduction to Bromodomain-Targeted Therapeutics

Epigenetic Regulation and Bromodomain Function in Disease Pathogenesis

Epigenetic regulation governs gene expression through heritable modifications of chromatin structure without altering DNA sequences. Key mechanisms include DNA methylation, histone modifications (e.g., acetylation, methylation), and non-coding RNA interactions. Among these, lysine acetylation on histones serves as a critical "activation mark," facilitating chromatin relaxation and transcriptional activation. Bromodomains (BRDs), evolutionarily conserved protein modules of ~110 amino acids, function as "readers" of acetylated lysine (Kac) residues. They recognize ε-N-acetyl lysine motifs on histone tails (H3, H4) and non-histone proteins, recruiting transcription complexes to regulate gene expression [2] [6].

Human genomes encode 61 bromodomains across 46 proteins, categorized into eight subfamilies based on structural homology. These include:

  • BET proteins (BRD2, BRD3, BRD4, BRDT)
  • Histone acetyltransferases (e.g., CBP/p300, PCAF)
  • Chromatin remodelers (e.g., ATAD2, SMARCA2/4)
  • Methyltransferases (e.g., ASH1L, MLL) [5] [7]

Dysregulation of BRD-containing proteins is implicated in cancer, inflammatory diseases, and metabolic disorders. For example, BRD4 recruits the P-TEFb complex to phosphorylate RNA polymerase II, driving expression of oncogenes like MYC and BCL2. Aberrant BRD activity promotes tumorigenesis by sustaining proliferative signaling, evading growth suppressors, and resisting cell death [4] [10].

Table 1: Epigenetic Regulator Classes and Functions

ClassRoleExamplesFunction in Disease
WritersAdd modificationsHATs (p300, CBP)Overexpression in cancer; enhance oncogene transcription
ErasersRemove modificationsHDACs, KDMsSilencing tumor suppressors
ReadersBind modificationsBRD proteinsAmplify oncogenic transcription (e.g., BRD4-MYC axis)

Non-BET Bromodomains as Emerging Therapeutic Targets

While BET inhibitors (e.g., JQ1) show promise in hematologic cancers, their efficacy in solid tumors is limited by compensatory resistance mechanisms and toxicity. This has spurred interest in non-BET bromodomains, which exhibit specialized functions:

  • CBP/p300: Master transcriptional coactivators regulating genes involved in cell growth and differentiation.
  • PCAF/GCN5: HATs implicated in HIV replication and neuroinflammation.
  • BAZ2A/B: Components of chromatin remodeling complexes overexpressed in prostate cancer.
  • ATAD2: An AAA+ ATPase linked to MYC coactivation and poor prognosis in breast cancer [5] [7].

Non-BET BRDs often harbor atypical Kac-binding residues (Tyr, Asp, Thr) instead of the conserved Asn, complicating inhibitor design. However, advances in fragment-based screening and structure-guided drug discovery have yielded selective probes:

  • LP99: Targets BRD7/9 with >100-fold selectivity over BET BRDs.
  • GSK2801: Inhibits BAZ2A/B, suppressing rRNA synthesis in cancer.
  • NVS-CECR2-1: A chemical probe for CECR2, disrupting chromatin remodeling in leukemia [7].

Table 2: Emerging Non-BET Bromodomain Targets and Inhibitors

TargetAssociated DiseasesLead InhibitorsCellular Activity
CBP/p300Leukemia, solid tumorsI-CBP112, GNE-781Block leukemia stem cell renewal
BRD9AML, synovial sarcomaLP99, BI-9564Impair tumor proliferation
ATAD2Breast/ovarian cancerAU1 (BPTF inhibitor)Suppress MYC-driven growth

Rationale for Targeting CBP/p300 Bromodomains

CREB-binding protein (CBP) and its paralog p300 are multifunctional HATs and transcriptional coactivators. Their bromodomains recognize acetylated lysines on histones (H3K27ac, H4K16ac) and transcription factors (e.g., p53, E2F1). By integrating signaling pathways like Wnt, Notch, and NF-κB, CBP/p300 regulate:

  • Cell cycle progression: Via interactions with E2F and pRb.
  • DNA damage response: Through p53 acetylation and stabilization.
  • Inflammation: Mediating NF-κB-dependent cytokine production [3] [6] [9].

In cancer, CBP/p300 are frequently mutated or amplified. For instance, CREBBP mutations occur in 40–60% of diffuse large B-cell lymphoma (DLBCL) cases, impairing histone acetylation and enabling unchecked B-cell proliferation. p300 drives androgen receptor signaling in prostate cancer and estrogen receptor activity in breast cancer. Consequently, disrupting CBP/p300 bromodomain function:

  • Attenuates oncogenic transcription (e.g., MYC, BCL6).
  • Restores p53-mediated tumor suppression.
  • Synergizes with BET inhibitors or HDAC inhibitors [6] [10].

MS7972 exemplifies this strategy. It selectively blocks the p53–CBP interaction by binding the CBP bromodomain, inhibiting BRD-mediated recognition of acetylated p53 (K382ac). At 50 μM, MS7972 disrupts >90% of p53-CBP binding, suppressing transcriptional activation of pro-survival genes [1] [8].

Table 3: Key Properties of MS7972

PropertyValueSignificance
Chemical StructureC₁₄H₁₃NO₂Low MW enables cell permeability
CAS Number352553-42-5Unique identifier for reproducibility
Mechanism of ActionDisrupts p53-CBP bindingBlocks oncogenic transcription complexes
Binding AffinityNear-complete inhibition at 50 µMHigh-potency cellular activity
Solubility45 mg/mL in DMSOSuitable for in vitro assays

Compound Names Mentioned:

  • MS7972
  • JQ1
  • I-BET762
  • LP99
  • GSK2801
  • NVS-CECR2-1
  • I-CBP112
  • GNE-781
  • BI-9564
  • AU1

Properties

Product Name

MS7972

IUPAC Name

9-acetyl-3,4-dihydro-2H-carbazol-1-one

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C14H13NO2/c1-9(16)15-12-7-3-2-5-10(12)11-6-4-8-13(17)14(11)15/h2-3,5,7H,4,6,8H2,1H3

InChI Key

MIGJEXKBUJPKJF-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC=C2C3=C1C(=O)CCC3

Solubility

Soluble in DMSO, not in water

Synonyms

MS7972; MS-7972; MS 7972.

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=C1C(=O)CCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.